molecular formula C10H19NO B1583358 N-Hexyl-2-pyrrolidinone CAS No. 4838-65-7

N-Hexyl-2-pyrrolidinone

Cat. No. B1583358
CAS RN: 4838-65-7
M. Wt: 169.26 g/mol
InChI Key: BAWUFGWWCWMUNU-UHFFFAOYSA-N
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Description

N-Hexyl-2-pyrrolidinone is a compound with the molecular formula C10H19NO . It is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds . Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents .


Synthesis Analysis

The synthesis of pyrrolidinones can be achieved through various methods, offering a great scope in the field of medicinal chemistry . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of N-Hexyl-2-pyrrolidinone consists of a pyrrolidinone ring attached to a hexyl group . The pyrrolidinone ring is a five-membered lactam .


Chemical Reactions Analysis

Pyrrolidinones are involved in a variety of chemical reactions. They are used as intermediates in medicinal and organic chemistry . They can undergo various reactions to synthesize different derivatives .


Physical And Chemical Properties Analysis

N-Hexyl-2-pyrrolidinone has a molecular weight of 169.26 . It has a melting point of 4 ºC, a boiling point of 278 ºC, and a flash point of 116 ºC. Its density is 0.940, and it has a refractive index of 1.4630 .

Scientific Research Applications

Medicinal Chemistry

Pyrrolidinone derivatives are versatile lead compounds for designing powerful bioactive agents . They have various significant biological activities and can be used for the future development of novel compounds active against different infections and diseases .

Antimicrobial Activity

Pyrrolidinone derivatives have shown antimicrobial activity . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.

Anticancer Activity

Pyrrolidinone derivatives have also been found to have anticancer activity . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.

Anti-inflammatory Activity

Pyrrolidinone derivatives have anti-inflammatory properties . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.

Antidepressant Activity

Pyrrolidinone derivatives have shown antidepressant activity . The specific methods of application or experimental procedures and the results or outcomes obtained would require more specific research.

Industrial Applications

Pyrrolidinone derivatives are used in various industrial applications . For example, N-Vinyl-2-pyrrolidone can be used in the production of wood . It can also be added to the formulation of UV-curable coatings to form a flexible and hard plastic film . NVP can improve the elongation and viscosity of high and low light coatings by adding NVP into radiation medical formulations .

Synthesis of Alkaloids and Unusual β-Amino Acids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Production of Crop Protection Agents

N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) is a versatile chemical intermediate. It proves essential as (co)-solvent for the production of crop protection agents .

Electronic, Coating and Inkjet Formulations

HEP is also used in electronic, coating and inkjet formulations .

Solvent and Low-Foaming Surfactant

N-Octyl-2-Pyrrolidone (NOP) is a versatile chemical intermediate used particularly as a solvent and low-foaming surfactant .

Production of Crop Protection Active Ingredients

Among other things, NOP is used as a solvent in the production of crop protection active ingredients .

Wetting Agent in Dishwashing Detergents

NOP is also used as a wetting agent in dishwashing detergents .

Various Automotive Applications

NOP has various automotive applications .

properties

IUPAC Name

1-hexylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-3-4-5-8-11-9-6-7-10(11)12/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWUFGWWCWMUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197504
Record name 2-Pyrrolidinone, 1-hexyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hexyl-2-pyrrolidinone

CAS RN

4838-65-7
Record name 1-Hexyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4838-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 1-hexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004838657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pyrrolidinone, 1-hexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrrolidinone, 1-hexyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A García-Abuín, D Gómez-Díaz… - Journal of Chemical & …, 2008 - ACS Publications
The surface tension of aqueous solutions of 2-pyrrolidinone, 1-methyl-2-pyrrolidinone, and 1-ethyl-2-pyrrolidinone has been measured at temperatures from (20 to 50) C over the whole …
Number of citations: 28 pubs.acs.org
D Gómez-Díaz, JM Navaza - Journal of Chemical & Engineering …, 2021 - ACS Publications
This research work analyzes the behavior of ternary mixtures composed of hexamethylenetetramine, water, and ethanol in relation to the influence of composition and temperature on …
Number of citations: 2 pubs.acs.org
LM Shem, DH Rosenblatt, MP Smits, PL Wilkey… - 1995 - osti.gov
In support of the US Army`s efforts to determine the best technologies for remediation of soils, water, and structures contaminated with pesticides and chemical agents, Argonne National …
Number of citations: 2 www.osti.gov

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